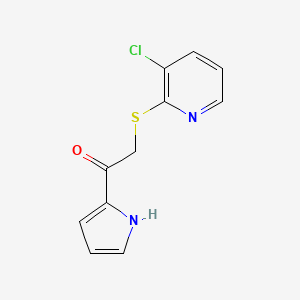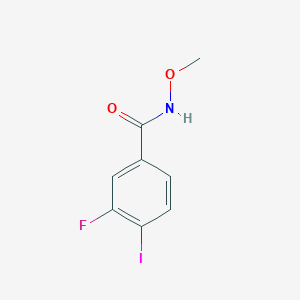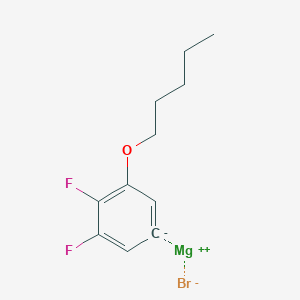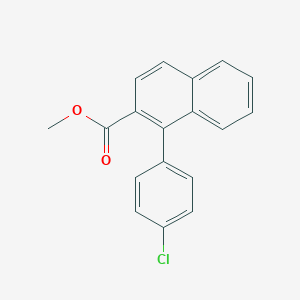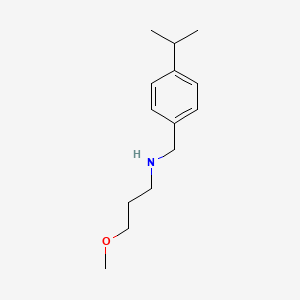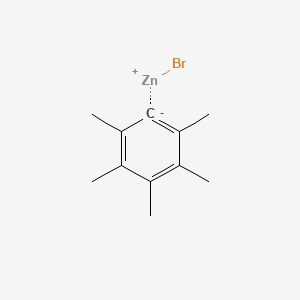
2,3,4,5,6-PentamethylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentamethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a 2,3,4,5,6-pentamethylphenyl group. The solution is prepared in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethylphenylzinc bromide typically involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6(CH3)5Br+Zn→C6(CH3)5ZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,3,4,5,6-Pentamethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Coupling Reactions: Common reagents include boronic acids and esters. The reactions are performed under mild conditions with palladium catalysts.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
科学研究应用
2,3,4,5,6-Pentamethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
作用机制
The mechanism of action of 2,3,4,5,6-pentamethylphenylzinc bromide involves the transfer of the pentamethylphenyl group to a substrate. In coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrate used.
相似化合物的比较
2,3,4,5,6-Pentafluorophenylzinc Bromide: Similar in structure but with fluorine atoms instead of methyl groups.
2,6-Difluorophenylzinc Bromide: Contains two fluorine atoms at the 2 and 6 positions.
5-Methoxycarbonylthiazol-2-ylzinc Bromide: Contains a thiazole ring with a methoxycarbonyl group.
Uniqueness: 2,3,4,5,6-Pentamethylphenylzinc bromide is unique due to the presence of five methyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
属性
分子式 |
C11H15BrZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2,3,4,5-pentamethylbenzene-6-ide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MRGHHHNIDIBSTA-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C(=C(C(=C1C)C)C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

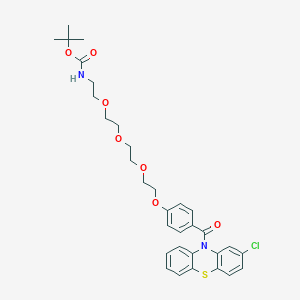
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)

![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
